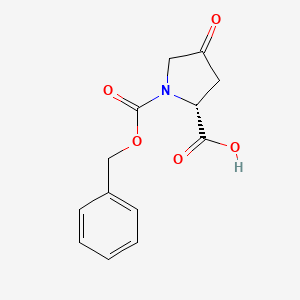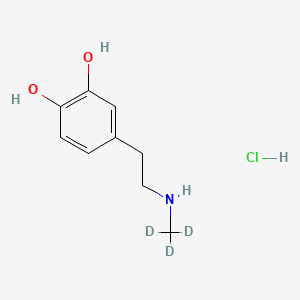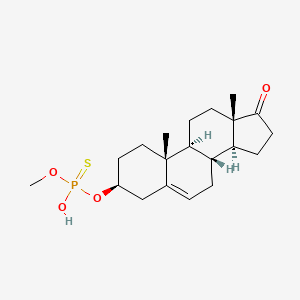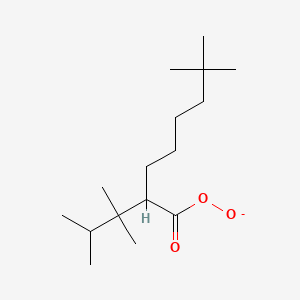
N-Cbz-4-oxo-D-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cbz-4-oxo-D-proline, also known as ®-1-((benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a derivative of proline. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom and a keto group at the 4-position of the pyrrolidine ring. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
N-Cbz-4-oxo-D-proline can be synthesized through several methods. One common approach involves the protection of D-proline with a benzyloxycarbonyl group followed by oxidation at the 4-position. The protection step typically uses benzyloxycarbonyl chloride (Cbz-Cl) under Schotten-Baumann conditions or with an organic base . The oxidation can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the protection of D-proline, followed by controlled oxidation and purification steps to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
N-Cbz-4-oxo-D-proline undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrogenolysis using palladium on carbon (Pd/C) to remove the Cbz group.
Major Products Formed
Oxidation: Introduction of additional oxygen-containing functional groups.
Reduction: Formation of N-Cbz-4-hydroxy-D-proline.
Substitution: Formation of free D-proline or other protected derivatives.
科学研究应用
N-Cbz-4-oxo-D-proline is extensively used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: Studying enzyme-substrate interactions and protein folding.
Medicine: Development of proline-based drugs and prodrugs.
Industry: Used in the production of pharmaceuticals and fine chemicals
作用机制
The mechanism of action of N-Cbz-4-oxo-D-proline primarily involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other sites. The keto group at the 4-position can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
N-Cbz-D-proline: Similar structure but lacks the keto group at the 4-position.
N-Cbz-4-hydroxy-D-proline: Contains a hydroxyl group instead of a keto group at the 4-position.
N-Fmoc-4-oxo-D-proline: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Cbz.
Uniqueness
N-Cbz-4-oxo-D-proline is unique due to the presence of both the Cbz protecting group and the keto group at the 4-position. This combination provides stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.
属性
IUPAC Name |
(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLLCMZOIFOBIF-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652971 |
Source


|
| Record name | 1-[(Benzyloxy)carbonyl]-4-oxo-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147226-04-8 |
Source


|
| Record name | 1-[(Benzyloxy)carbonyl]-4-oxo-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












